2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE
Overview
Description
2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that features a phenol group, an imidazole ring, and a phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multi-step organic reactions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenothiazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the imidazole ring could produce imidazolines .
Scientific Research Applications
2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The phenothiazine moiety can intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its combination of a phenol group, an imidazole ring, and a phenothiazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S2/c1-16-19(14-17-10-12-18(29)13-11-17)27-25(26-16)31-15-24(30)28-20-6-2-4-8-22(20)32-23-9-5-3-7-21(23)28/h2-13,29H,14-15H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRDRIWUHDOOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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